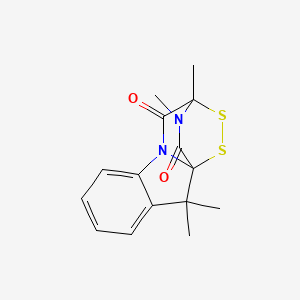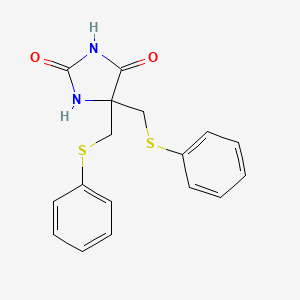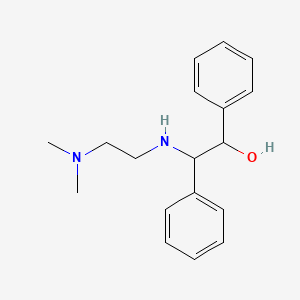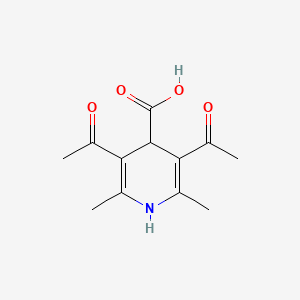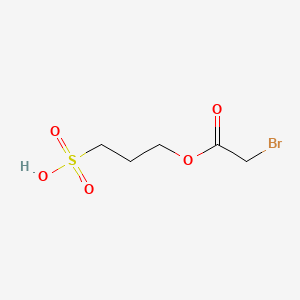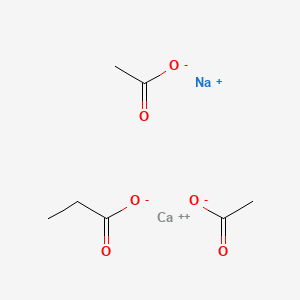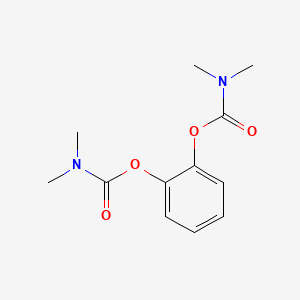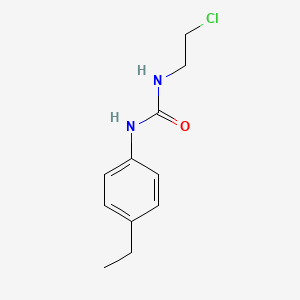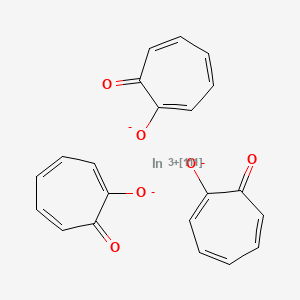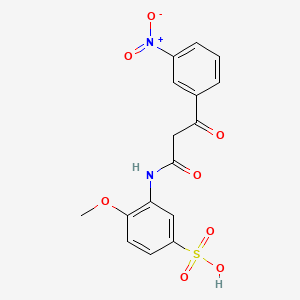
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulphonate group, a nitrophenyl group, and a dioxopropyl group, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulphonation processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-nitroacetophenone: A precursor in the synthesis of the target compound.
N-(4-Methoxy-3-nitrophenyl)acetamide:
Uniqueness
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94134-37-9 |
|---|---|
Molekularformel |
C16H14N2O8S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
4-methoxy-3-[[3-(3-nitrophenyl)-3-oxopropanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N2O8S/c1-26-15-6-5-12(27(23,24)25)8-13(15)17-16(20)9-14(19)10-3-2-4-11(7-10)18(21)22/h2-8H,9H2,1H3,(H,17,20)(H,23,24,25) |
InChI-Schlüssel |
GYMDXZVEVWMFOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




